(R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Description
“(R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid” is a chiral amino acid derivative characterized by a methyl group at the α-carbon and a catechol (3,4-dihydroxyphenyl) moiety at the β-position. Its molecular formula is C₁₀H₁₃NO₄, with a molecular weight of 211.22 g/mol . The compound’s stereochemistry (R-configuration) distinguishes it from its enantiomer, (S)-α-methyldopa (methyldopa), a clinically used antihypertensive agent . The catechol group enables interactions with adrenergic and dopaminergic receptors, while the methyl substitution alters metabolic stability and pharmacokinetic properties .
Properties
IUPAC Name |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRUDGHSXOEXCE-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Strecker Synthesis
The Strecker reaction remains a cornerstone for synthesizing α-amino acids with stereochemical fidelity. For (R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, the process begins with 3,4-dimethoxyphenylacetaldehyde as a precursor to avoid premature oxidation of phenolic hydroxyl groups. Condensation with methylpropionitrile in the presence of ammonium chloride and sodium cyanide yields the racemic aminonitrile intermediate. Subsequent hydrolysis under acidic conditions (e.g., HCl, 80°C, 6 hours) generates the corresponding amino acid, though this step necessitates careful pH control to prevent racemization.
Key Reaction Conditions:
Optical Resolution Using Chiral Acids
Racemic mixtures of the aminonitrile intermediate are resolved via diastereomeric salt formation. d-Camphorsulfonic acid selectively crystallizes the (R)-enantiomer from a methanolic solution, achieving an enantiomeric excess (ee) >98%. The resolved salt is then treated with ammonium hydroxide to liberate the free (R)-aminonitrile, which undergoes hydrolysis to the target amino acid.
Optimized Parameters:
Catalytic Asymmetric Hydrogenation
Transition Metal Catalysts
Palladium and rhodium complexes with chiral phosphine ligands (e.g., BINAP) enable direct hydrogenation of α,β-unsaturated precursors. For example, hydrogenating 3-(3,4-dihydroxyphenyl)-2-methylpropenoic acid under 50 bar H₂ pressure with a Rh-(R)-BINAP catalyst produces the (R)-amino acid with 90% ee.
Comparative Performance of Catalysts:
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Rh-(R)-BINAP | 90 | 78 |
| Pd-(S)-Prophos | 82 | 65 |
| Ru-TsDPEN | 88 | 72 |
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance catalyst activity, while temperatures >60°C accelerate reaction rates at the expense of enantioselectivity. Optimal conditions balance these factors:
Enzymatic and Fermentative Methods
Transaminase-Mediated Synthesis
Recombinant aminotransferases from Escherichia coli catalyze the stereospecific transfer of amino groups to α-keto acid precursors. Using 3-(3,4-dihydroxyphenyl)-2-methylpyruvic acid and L-glutamate as substrates, this method achieves 95% conversion to the (R)-enantiomer.
Enzyme Kinetics:
Whole-Cell Biocatalysis
Saccharomyces cerevisiae engineered to express D-amino acid dehydrogenases reduces imine intermediates to the (R)-configuration. Fed-batch fermentation with glucose as a carbon source yields 12 g/L of product over 72 hours.
Purification and Isolation Techniques
Crystallization
The hydrochloride salt of the (R)-enantiomer is preferentially crystallized from ethanol/water mixtures. Differential solubility between enantiomers allows >99% purity after two recrystallizations.
Crystallization Data:
-
Solvent: Ethanol/water (3:1)
-
Purity: 99.2%
-
Recovery: 70%
Chiral Chromatography
Preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak IC) resolves racemic mixtures. Mobile phases of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid achieve baseline separation in <20 minutes.
Industrial-Scale Production
Continuous Flow Reactors
Microreactor systems enhance mass transfer and thermal control during hydrogenation. A pilot-scale setup with immobilized Rh catalysts produces 50 kg/month of (R)-enantiomer at 94% ee.
Process Metrics:
Demethylation of Protected Intermediates
Final deprotection of methoxy groups uses HBr in acetic acid (33% w/w, 100°C, 4 hours), restoring the 3,4-dihydroxyphenyl moiety. Excess HBr is neutralized with NaOH, yielding the free amino acid.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry
(R)-DOPA serves as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing pharmaceuticals and biologically active compounds .
Biology
The compound is extensively studied for its role in neurotransmitter synthesis. (R)-DOPA is converted into dopamine via the enzyme aromatic L-amino acid decarboxylase, which is critical for maintaining proper neurotransmitter levels in the brain. This conversion is particularly significant in the context of Parkinson's disease treatment, where (R)-DOPA administration has been shown to alleviate symptoms such as rigidity and bradykinesia .
Medicine
(R)-DOPA has several therapeutic applications:
- Parkinson's Disease Treatment : It is widely used to replenish dopamine levels in patients with Parkinson's disease, significantly improving motor function and quality of life.
- Antihypertensive Properties : Recent studies suggest that (R)-DOPA may possess antihypertensive properties, potentially offering new avenues for managing hypertension through mechanisms involving charge transfer and polarizability .
Case Study 1: Parkinson's Disease
A clinical study demonstrated that patients treated with (R)-DOPA showed marked improvements in motor symptoms compared to those receiving placebo treatments. The study highlighted the compound's efficacy in restoring dopamine levels and enhancing overall patient mobility.
Case Study 2: Antihypertensive Effects
Research utilizing density functional theory (DFT) indicated that (R)-DOPA could act as an effective antihypertensive agent. The study analyzed its molecular interactions and proposed mechanisms that could lead to reduced blood pressure, suggesting potential for further clinical exploration .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor to neurotransmitters like dopamine, which play a crucial role in the central nervous system. The compound’s effects are mediated through its conversion to active metabolites that interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include:
Pharmacological and Physicochemical Comparisons
Stereochemical Impact :
- The (R)-enantiomer lacks the antihypertensive activity of (S)-α-methyldopa due to stereospecific enzyme interactions (e.g., dopa decarboxylase recognizes only the S-form) .
- Both enantiomers share similar solubility profiles (polar due to catechol and carboxylic acid groups) but differ in metabolic stability. The methyl group in (R)-isomer may reduce renal clearance compared to Levodopa .
Catechol Modifications: Methoxy substitution (e.g., in ’s compound) eliminates catechol’s hydrogen-bonding capacity, reducing receptor binding affinity .
Bioavailability and Metabolism :
- Levodopa’s 30% oral bioavailability contrasts with methyldopa’s higher absorption, attributed to methyl substitution reducing first-pass metabolism .
- (R)-isomer’s metabolic pathway remains underexplored but likely involves catechol-O-methyltransferase (COMT) and sulfotransferases, similar to Levodopa .
Research Findings
- Spectroscopic Analysis : Infrared (IR) and Raman studies of the (S)-isomer reveal characteristic peaks for catechol (O–H stretch: 3200–3600 cm⁻¹) and carboxylic acid (C=O stretch: 1700–1750 cm⁻¹), which are conserved in the (R)-isomer .
- Molecular Docking : Computational models suggest the (R)-isomer binds weakly to dopamine D2 receptors compared to Levodopa due to steric hindrance from the methyl group .
- Safety Profile: The (R)-isomer’s safety data sheet (SDS) classifies it as non-hazardous under standard handling conditions, unlike its (S)-enantiomer, which carries warnings for hypotension .
Biological Activity
(R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, commonly referred to as (R)-DOPA, is a chiral compound with significant biological implications, particularly in the context of neurotransmitter synthesis and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
- CAS Number : 1369423-51-7
- Molecular Formula : C10H13NO4
- Molecular Weight : 211.22 g/mol
(R)-DOPA is a precursor to dopamine, an essential neurotransmitter involved in regulating mood, movement, and cognition. The compound's mechanism involves:
- Conversion to Dopamine : (R)-DOPA is converted to dopamine via the enzyme aromatic L-amino acid decarboxylase.
- Interaction with Dopamine Receptors : Once synthesized, dopamine interacts with D1 and D2 receptors in the central nervous system, influencing various physiological processes.
Neurotransmitter Synthesis
(R)-DOPA plays a crucial role in synthesizing neurotransmitters. Its administration has been studied extensively in the treatment of Parkinson's disease due to its ability to replenish depleted dopamine levels in patients. Clinical studies have shown that (R)-DOPA significantly alleviates symptoms such as rigidity and bradykinesia .
Antihypertensive Properties
Research using density functional theory (DFT) has indicated that (R)-DOPA exhibits antihypertensive properties. A study highlighted its potential as an effective agent for managing hypertension through mechanisms involving charge transfer and polarizability .
Clinical Applications in Parkinson’s Disease
A major area of research has focused on the use of (R)-DOPA in treating Parkinson's disease. The following table summarizes key findings from various studies:
Safety and Side Effects
While (R)-DOPA is generally well-tolerated, some side effects have been reported:
Q & A
Q. What is the stereochemical configuration and structural significance of (R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid?
The compound’s stereochemistry is critical for its biological interactions. The (R)-configuration at the α-carbon distinguishes it from enantiomers like (S)-methyldopa (a related antihypertensive agent). Structural analysis via SDF/MOL files confirms the spatial arrangement of the 3,4-dihydroxyphenyl group and methyl substitution, which influence receptor binding and metabolic stability .
Q. How is this compound synthesized, and what are the optimal reaction conditions?
A reported synthesis involves coupling 3,4-dihydroxyphenylacetic acid derivatives with methylamine precursors under mild alkaline conditions (pH 8–9) using 4-methylmorpholine and HATU as coupling agents. Reaction yields (65–78%) are temperature-dependent, with optimal performance at 25–30°C in DMF .
Q. What spectroscopic methods are used for characterization?
Q. What are its solubility and stability profiles under physiological conditions?
The compound exhibits high aqueous solubility (>100 mg/mL at pH 7.4) due to its zwitterionic nature. However, autoxidation of the catechol moiety occurs in aerobic conditions, requiring storage under inert gas or with antioxidants like ascorbic acid .
Advanced Research Questions
Q. How does stereochemistry influence its metabolic pathways compared to L-DOPA?
Unlike L-DOPA, which undergoes decarboxylation via aromatic-L-amino-acid decarboxylase (AADC), the methyl group in this compound sterically hinders enzymatic processing, reducing conversion to dopamine. This property is exploited in studies of neurotransmitter regulation .
Q. What computational models predict its charge transfer and nonlinear optical (NLO) properties?
Density functional theory (DFT) studies reveal a high hyperpolarizability ( esu) due to electron delocalization in the catechol ring. Charge transfer occurs from the amino group to the carboxylate, making it a candidate for bioelectronic applications .
Q. How can contradictions in reported CYP450 inhibition data be resolved?
Discrepancies in CYP3A4/2D6 inhibition (e.g., IC₅₀ values ranging from >100 μM to 25 μM) may arise from assay variability (fluorogenic vs. LC-MS/MS methods). Standardizing substrates (e.g., testosterone for CYP3A4) and pre-incubation times is recommended for reproducibility .
Q. What experimental designs are optimal for studying its blood-brain barrier (BBB) penetration?
Q. What are the implications of its redox activity in oxidative stress assays?
The catechol group generates hydroxyl radicals (•OH) via Fenton reactions, complicating ROS quantification. Control experiments with radical scavengers (e.g., mannitol) or alternative probes (CM-H₂DCFDA instead of HPF/APF) are advised to minimize artifacts .
Q. How does its molecular docking profile compare to phenylalanine hydroxylase (PAH) inhibitors?
Docking simulations (AutoDock Vina) show weaker binding to PAH (ΔG = −7.2 kcal/mol vs. −9.5 kcal/mol for 2-(2-aminohydrazinyl) derivatives). Key residues (Arg408, Glu280) exhibit reduced hydrogen bonding, suggesting scaffold modifications for enhanced specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
